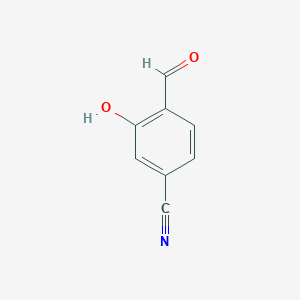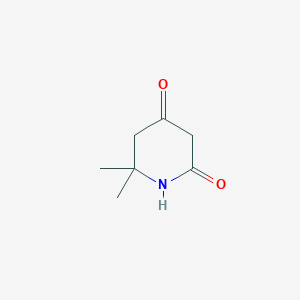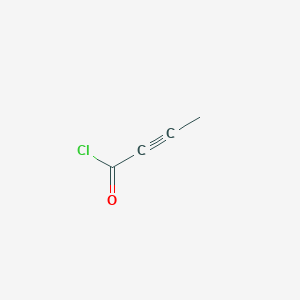
4-ホルミル-3-ヒドロキシベンゾニトリル
概要
説明
4-Formyl-3-hydroxybenzonitrile is an organic compound with the molecular formula C8H5NO2. It is known for its unique structure, which includes a formyl group (-CHO) and a hydroxy group (-OH) attached to a benzene ring with a nitrile group (-CN). This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
科学的研究の応用
4-Formyl-3-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
This compound is primarily used as an intermediate in organic synthesis
Biochemical Pathways
As a synthetic intermediate, 4-Formyl-3-hydroxybenzonitrile is involved in various biochemical pathways depending on the final product being synthesized . The specific pathways and their downstream effects would vary based on the context of the synthesis.
Result of Action
The molecular and cellular effects of 4-Formyl-3-hydroxybenzonitrile’s action would depend on the specific context of its use. As a synthetic intermediate, its primary role is to participate in chemical reactions to form other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Formyl-3-hydroxybenzonitrile. For instance, its storage temperature is recommended to be between 2-8°C under an inert atmosphere . These conditions help maintain the stability of the compound, ensuring its efficacy in chemical reactions.
生化学分析
Biochemical Properties
4-Formyl-3-hydroxybenzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as aldehyde dehydrogenase and cytochrome P450. These interactions are crucial for the compound’s metabolism and its subsequent biochemical effects. The hydroxyl group on 4-Formyl-3-hydroxybenzonitrile allows it to form hydrogen bonds with amino acid residues in the active sites of enzymes, facilitating its binding and subsequent catalytic reactions .
Cellular Effects
4-Formyl-3-hydroxybenzonitrile has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins. For instance, it has been observed to inhibit the activity of certain kinases, leading to alterations in cell signaling cascades. Additionally, 4-Formyl-3-hydroxybenzonitrile can impact gene expression by interacting with transcription factors and other regulatory proteins. This compound also affects cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of 4-Formyl-3-hydroxybenzonitrile involves its binding interactions with biomolecules. The formyl group of the compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions with target proteins. These binding interactions result in changes in enzyme activity and subsequent alterations in cellular processes. Furthermore, 4-Formyl-3-hydroxybenzonitrile can modulate gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Formyl-3-hydroxybenzonitrile can change over time. The compound is relatively stable under inert conditions but can degrade when exposed to light or air. Over time, the degradation products of 4-Formyl-3-hydroxybenzonitrile can accumulate, potentially leading to changes in its biochemical effects. Long-term studies have shown that prolonged exposure to 4-Formyl-3-hydroxybenzonitrile can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Formyl-3-hydroxybenzonitrile vary with different dosages in animal models. At low doses, the compound can exert beneficial effects by modulating enzyme activity and cellular processes. At high doses, 4-Formyl-3-hydroxybenzonitrile can become toxic, leading to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses resulting in more pronounced biochemical and cellular effects .
Metabolic Pathways
4-Formyl-3-hydroxybenzonitrile is involved in several metabolic pathways. It is primarily metabolized by enzymes such as aldehyde dehydrogenase and cytochrome P450. These enzymes catalyze the oxidation and reduction reactions, leading to the formation of various metabolites. The metabolic pathways of 4-Formyl-3-hydroxybenzonitrile can influence metabolic flux and alter the levels of key metabolites in cells. Additionally, the compound can interact with cofactors such as NAD+ and FAD, further modulating its metabolic effects .
Transport and Distribution
Within cells and tissues, 4-Formyl-3-hydroxybenzonitrile is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, 4-Formyl-3-hydroxybenzonitrile can localize to different cellular compartments, depending on its interactions with intracellular proteins. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 4-Formyl-3-hydroxybenzonitrile is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, 4-Formyl-3-hydroxybenzonitrile can be localized to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, the compound can accumulate in the nucleus, where it can interact with DNA and transcription factors, modulating gene expression .
準備方法
Synthetic Routes and Reaction Conditions
4-Formyl-3-hydroxybenzonitrile can be synthesized through several methods. One common method involves the oxidation of phenol followed by cyanation. The phenol is first oxidized to form a hydroxybenzaldehyde, which is then reacted with sodium cyanide to introduce the nitrile group .
Another method involves the o-formylation of 4-hydroxybenzonitrile using trifluoroacetic acid and hexamethylenetetramine. The reaction mixture is heated to 90°C and stirred for several hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods
In industrial settings, the synthesis of 4-Formyl-3-hydroxybenzonitrile often involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as yield, cost, and availability of reagents. Industrial production typically requires stringent control of reaction conditions to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
4-Formyl-3-hydroxybenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The formyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can react with the formyl group under acidic or basic conditions.
Major Products Formed
Oxidation: 4-Formyl-3-hydroxybenzoic acid.
Reduction: 4-Formyl-3-hydroxybenzylamine.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
類似化合物との比較
Similar Compounds
5-Cyanosalicylaldehyde: Similar structure but with the nitrile group in a different position.
2-Hydroxy-5-cyanobenzaldehyde: Another positional isomer with similar functional groups.
3-Formyl-4-hydroxybenzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
4-Formyl-3-hydroxybenzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its combination of a formyl, hydroxy, and nitrile group on a benzene ring makes it a versatile intermediate in organic synthesis and valuable for various research applications .
特性
IUPAC Name |
4-formyl-3-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZETWSGVBUVPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510521 | |
| Record name | 4-Formyl-3-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84102-89-6 | |
| Record name | 4-Formyl-3-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Formyl-3-hydroxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{5-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B1337971.png)








![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)
